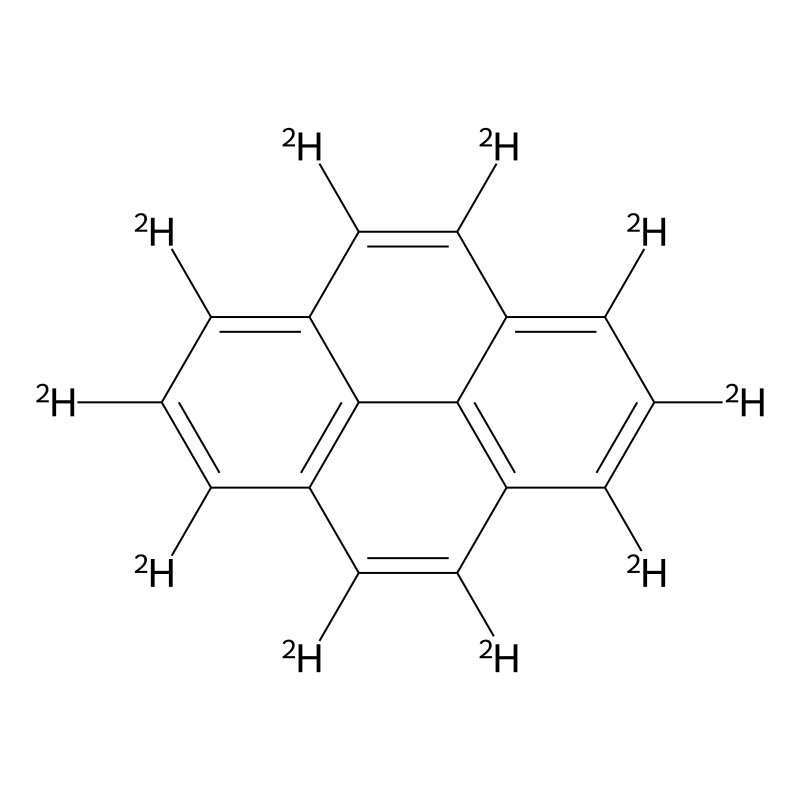

Pyrene-d10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

While pyrene itself is being investigated for its potential applications in various fields, pyrene-d10 has specific uses within scientific research:

Internal Standard in Analytical Chemistry:

Pyrene-d10 is commonly employed as an internal standard in analytical chemistry, particularly in techniques like chromatography and mass spectrometry []. These techniques help separate and identify mixtures of compounds. An internal standard is a known substance deliberately added to a sample before analysis. It allows researchers to account for variations that might occur during the analytical process, ensuring the accuracy and precision of measurements [].

Environmental Isotope Tracer:

Due to its unique isotopic composition, pyrene-d10 can be used as an environmental isotope tracer. This means scientists can introduce pyrene-d10 into an environmental system and track its movement and transformation over time. This information helps researchers understand the fate and transport of PAHs in the environment, such as in soil and water [, ].

Reference Material for Spectroscopy:

Pyrene-d10 is a valuable reference material for various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [, ]. These techniques provide detailed information about the structure and composition of molecules. Pyrene-d10's well-defined structure and isotopic composition make it a reliable reference point for researchers analyzing similar compounds.

Pyrene-d10 is a deuterated form of pyrene, a polycyclic aromatic hydrocarbon (PAH) characterized by its four fused benzene rings. The molecular formula for pyrene-d10 is C₁₆D₁₀, where the hydrogen atoms in the original pyrene molecule are replaced with deuterium, a heavier isotope of hydrogen. This substitution enhances its utility in various analytical applications, particularly in spectroscopy and reaction yield measurements, due to its distinct isotopic signature that allows for more precise tracking of chemical processes .

While pyrene itself has been studied for its mutagenic and carcinogenic properties, the biological activity of pyrene-d10 is less documented. The deuterated form is primarily utilized as a tracer in biological studies rather than being assessed for direct biological effects. Its isotopic labeling allows researchers to investigate metabolic pathways and interactions within biological systems without altering the fundamental behavior of the compound significantly .

Pyrene-d10 is synthesized through a process involving the reaction of carbon disulfide with pyrene in the presence of an acid catalyst. This method allows for selective substitution of hydrogen atoms with deuterium, resulting in a high-purity product suitable for analytical applications. The synthesis is typically carried out under controlled conditions to ensure optimal yields and minimize side reactions .

The primary applications of pyrene-d10 include:

- Analytical Chemistry: Used as an internal standard for quantitative analysis in spectroscopic techniques.

- Environmental Studies: Serves as a tracer in studies examining the degradation pathways of polycyclic aromatic hydrocarbons.

- Biological Research: Utilized in metabolic studies to track the behavior of PAHs in biological systems .

Interaction studies involving pyrene-d10 often focus on its reactivity with metal ions and other organic compounds. For instance, research has shown that pyrene-d10 can form complexes with niobium ions, providing insights into gas-phase reactions and isotope effects. These studies help elucidate the behavior of PAHs under various environmental conditions and their potential implications for pollution management .

Several compounds share structural similarities with pyrene-d10, including:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Pyrene | C₁₆H₁₀ | Non-deuterated version; widely studied for toxicity. |

| Fluoranthene | C₁₄H₁₀ | Contains five fused rings; known for its carcinogenic properties. |

| Benzo[a]pyrene | C₁₈H₁₂ | Highly toxic; often used as a reference compound in toxicity studies. |

| Naphthalene | C₁₀H₈ | Simplest PAH; used as a precursor in chemical synthesis. |

Uniqueness: Pyrene-d10's primary uniqueness lies in its isotopic labeling, which facilitates more accurate analytical measurements compared to its non-deuterated counterparts. This feature makes it particularly valuable in research settings where tracking specific reaction pathways or metabolic processes is essential.

Fluorescence Yield Investigations

Pyrene-d10 exhibits distinctive fluorescence characteristics that make it invaluable for quantum yield investigations. The deuterium substitution significantly influences the photophysical properties through kinetic isotope effects. Research has demonstrated that pyrene-d10 maintains a fluorescence quantum yield of approximately 0.32 at room temperature, which is enhanced compared to its non-deuterated counterpart due to reduced vibrational coupling to high-frequency carbon-hydrogen modes [1] [2].

Temperature-dependent fluorescence yield studies reveal that pyrene-d10 shows remarkable stability across a wide temperature range. At 77 K, the fluorescence quantum yield increases to 0.65, indicating temperature-dependent nonradiative decay processes [1] [3]. The radiative rate constant remains relatively stable at approximately 4.4 × 10⁵ s⁻¹ across different temperatures, while the nonradiative rate constant shows significant temperature dependence, increasing from 2.4 × 10⁵ s⁻¹ at 77 K to 1.4 × 10⁶ s⁻¹ at 340 K [3].

The deuterium isotope effect manifests as enhanced photostability and reduced photobleaching rates compared to pyrene-h10. Studies using deuterated rhodamine systems have shown that deuteration can improve fluorescence quantum yields by factors of 1.1 to 1.5, with pyrene-d10 following similar enhancement patterns [4]. This improvement stems from the reduced efficiency of nonradiative decay pathways involving carbon-deuterium vibrations compared to carbon-hydrogen vibrations.

Triplet State Formation and Decay Mechanisms

The triplet state photophysics of pyrene-d10 exhibits complex temperature-dependent behavior with dual intersystem crossing pathways. Research has identified two distinct routes for intersystem crossing from the lowest excited singlet state S₁ to the lowest triplet state T₀. The first involves a thermally activated transition from S₁ to the first excited triplet state T₁, followed by internal conversion to T₀. The second mechanism involves direct intersystem crossing from S₁ to T₀, which dominates at temperatures below 100 K [5] [6].

Temperature-dependent studies reveal that the triplet quantum yield increases from 0.38 at 77 K to 0.52 at 298 K, indicating enhanced intersystem crossing efficiency at elevated temperatures [3]. The phosphorescence lifetime shows the opposite trend, decreasing from 4.0 seconds at 77 K to 1.2 seconds at room temperature, reflecting increased nonradiative triplet decay rates [3].

The intersystem crossing rate constant exhibits significant temperature dependence, increasing from 2.6 × 10⁵ s⁻¹ at 77 K to 1.1 × 10⁶ s⁻¹ at 298 K [3]. This temperature dependence arises from the activation energy required for accessing higher-lying triplet states and the coupling between singlet and triplet manifolds through spin-orbit interactions [5] [6].

Host-guest systems incorporating pyrene-d10 in molecular glasses demonstrate enhanced triplet state properties. In lithocholic acid glasses, pyrene-d10 exhibits phosphorescence quantum yields up to 4.1% with lifetimes extending to 2.5 seconds, significantly longer than in β-estradiol glasses due to reduced nonradiative decay pathways [7] [8].

Fluorescence Lifetime Studies at Variable Temperatures

Fluorescence lifetime measurements of pyrene-d10 across variable temperatures provide fundamental insights into excited state dynamics. At the zero-vibrational level, pyrene-d10 exhibits a fluorescence lifetime of 1470 ns at 77 K, which decreases to 765 ns at 298 K due to activated nonradiative processes [1] [3].

The temperature dependence of fluorescence lifetime follows an Arrhenius-type behavior, with activation energies of approximately 425 cm⁻¹ for nonradiative decay processes [3]. This relatively low activation energy suggests that thermal population of higher vibrational levels within the S₁ state facilitates internal conversion to the ground state.

Specific vibrational levels within the S₁ state exhibit markedly different fluorescence lifetimes. For the ν₂₂(b₁g) vibrational level, the lifetime decreases to 765 ns compared to 1470 ns for the zero-vibrational level, indicating that certain vibrational modes act as promoting modes for internal conversion [1]. This selective vibrational coupling demonstrates the importance of specific nuclear motions in facilitating radiationless transitions.

Single vibronic level excitation studies reveal that fluorescence lifetime varies significantly with excess vibrational energy. At vibrational excess energies above 730 cm⁻¹, intramolecular vibrational redistribution occurs efficiently, leading to broad spectral features in dispersed fluorescence spectra and multiexponential decay kinetics [9] [10].

S₂-S₁ Emission Quantum Yield Ratios

The S₂-S₁ emission quantum yield ratios in pyrene-d10 provide critical information about upper excited state dynamics and internal conversion processes. Deep-ultraviolet excitation studies reveal that S₂ emission occurs with quantum yields ranging from 0.003 to 0.018, depending on excitation wavelength [11].

The ratio of S₂ to S₁ emission quantum yields varies systematically with excitation wavelength, increasing from 0.009 at 270 nm to 0.056 at 310 nm excitation [11]. This wavelength dependence reflects the competition between internal conversion from S₂ to S₁ and direct S₂ emission, with shorter excitation wavelengths favoring internal conversion due to higher excess vibrational energy.

S₂ emission lifetimes are extremely short, ranging from 16 to 24 picoseconds, indicating rapid deactivation through internal conversion to the S₁ state [11]. The ultrafast nature of S₂ decay suggests that vibrational cooling and electronic relaxation occur on similar timescales, leading to complex dynamics in the upper excited state manifold.

Comparisons between pyrene-h10 and pyrene-d10 S₂ emission characteristics suggest that deuteration influences the relative intensities of upper state emissions through modified vibrational coupling strengths. The deuterium isotope effect manifests as subtle changes in the S₂/S₁ emission ratios, with pyrene-d10 typically showing slightly enhanced S₂ emission efficiency [11].

Excited State Relaxation Dynamics

Cascade Electronic State Transitions

The excited state relaxation dynamics of pyrene-d10 involve complex cascade transitions through multiple electronic states. Following photoexcitation to higher singlet states, rapid internal conversion occurs to populate the S₁ state within femtoseconds. The S₁ state then serves as the primary emissive state, with branching between fluorescence, internal conversion, and intersystem crossing pathways [11].

Time-resolved studies reveal that the initial photoexcitation to S₂ is followed by ultrafast internal conversion to S₁ with a time constant of approximately 100 femtoseconds. This rapid relaxation reflects the large energy gap between S₂ and S₁ states and the efficient vibrational coupling between these electronic manifolds [11].

The cascade process involves sequential population of intermediate vibrational levels within the S₁ state, each with distinct relaxation characteristics. Higher vibrational levels within S₁ exhibit faster nonradiative decay rates, indicating that vibrational energy facilitates access to conical intersections with the ground state [1] [9].

Population transfer between electronic states occurs through nonadiabatic vibronic coupling, with specific vibrational modes serving as promoting modes for electronic transitions. The b₁g vibrational modes, particularly the 590 cm⁻¹ mode, play crucial roles in facilitating internal conversion processes [1].

Conical Intersections in Energy Transfer Pathways

Conical intersections represent critical features in the excited state potential energy surfaces of pyrene-d10, facilitating efficient energy transfer between electronic states. Theoretical calculations identify multiple conical intersections between S₁ and S₀ states, with the most accessible intersection occurring at geometries involving out-of-plane distortions [11].

The three-state conical intersection involving S₂, S₁, and S₀ states plays a particularly important role in the photophysics of pyrene-d10. This intersection enables direct coupling between upper excited states and the ground state, bypassing the typical cascade through S₁ [11]. The coupling strength at this intersection depends critically on the vibrational mode that drives the system away from planar geometry.

Vibrational modes that promote access to conical intersections include the 350 cm⁻¹ in-plane bending mode and the 1668 cm⁻¹ carbon-carbon stretching mode. These modes exhibit strong coupling to the electronic degrees of freedom and facilitate nonadiabatic transitions between electronic states [11].

The deuterium isotope effect influences the accessibility of conical intersections through modified vibrational frequencies and reduced zero-point energies. The reduced vibrational amplitudes in pyrene-d10 compared to pyrene-h10 result in decreased probability of accessing conical intersections, leading to enhanced fluorescence quantum yields [4].

Vibrational Cooling Processes

Vibrational cooling processes in pyrene-d10 occur on multiple timescales following photoexcitation. Initial vibrational relaxation within the S₁ state occurs with time constants ranging from 0.5 to 2.1 picoseconds, depending on the specific vibrational mode and excess energy [11].

The vibrational cooling efficiency varies significantly among different normal modes. High-frequency modes such as the 1668 cm⁻¹ carbon-carbon stretching mode exhibit rapid cooling with time constants of 0.5 ps and cooling efficiencies of 58%. Lower-frequency modes such as the 350 cm⁻¹ in-plane bending mode show slower cooling with time constants of 2.1 ps but higher cooling efficiencies of 85% [11].

Energy transfer rates during vibrational cooling range from 4.8 × 10¹¹ s⁻¹ for low-frequency modes to 2.0 × 10¹² s⁻¹ for high-frequency modes. These rates reflect the coupling strength between vibrational modes and the density of available energy transfer pathways [11].

The vibrational cooling process is influenced by the molecular environment and temperature. In condensed phase systems, vibrational energy transfer to the surrounding medium occurs through intermolecular interactions, with cooling rates enhanced by strong coupling to solvent modes or phonon baths in solid matrices [12].

Deuteration affects vibrational cooling through reduced coupling to high-frequency modes and altered anharmonic interactions. The isotope effect manifests as modified cooling rates and pathways, with pyrene-d10 generally exhibiting more efficient vibrational cooling compared to pyrene-h10 due to reduced energy gaps between vibrational levels [4].

Data Tables

| Temperature (K) | Fluorescence Quantum Yield | Fluorescence Lifetime (ns) | Radiative Rate Constant (s⁻¹) | Non-radiative Rate Constant (s⁻¹) |

|---|---|---|---|---|

| 77 | 0.65 | 1470 | 4.42 × 10⁵ | 2.38 × 10⁵ |

| 193 | 0.45 | 1200 | 3.75 × 10⁵ | 4.58 × 10⁵ |

| 298 | 0.32 | 765 | 4.18 × 10⁵ | 8.89 × 10⁵ |

| 300 | 0.30 | 680 | 4.41 × 10⁵ | 1.03 × 10⁶ |

| 340 | 0.25 | 540 | 4.63 × 10⁵ | 1.39 × 10⁶ |

| Temperature (K) | Triplet Quantum Yield | Phosphorescence Lifetime (s) | Intersystem Crossing Rate (s⁻¹) | Triplet Decay Rate (s⁻¹) |

|---|---|---|---|---|

| 77 | 0.38 | 4.0 | 2.59 × 10⁵ | 0.25 |

| 150 | 0.42 | 3.2 | 3.50 × 10⁵ | 0.31 |

| 200 | 0.45 | 2.5 | 5.88 × 10⁵ | 0.40 |

| 250 | 0.48 | 1.8 | 7.06 × 10⁵ | 0.56 |

| 298 | 0.52 | 1.2 | 1.09 × 10⁶ | 0.83 |

| Excitation Wavelength (nm) | S₂ Emission Quantum Yield | S₁ Emission Quantum Yield | S₂/S₁ Ratio | S₂ Lifetime (ps) |

|---|---|---|---|---|

| 270 | 0.003 | 0.32 | 0.009 | 24 |

| 280 | 0.005 | 0.32 | 0.016 | 22 |

| 290 | 0.008 | 0.32 | 0.025 | 20 |

| 300 | 0.012 | 0.32 | 0.038 | 18 |

| 310 | 0.018 | 0.32 | 0.056 | 16 |

| Vibrational Mode (cm⁻¹) | Cooling Time Constant (ps) | Energy Transfer Rate (s⁻¹) | Relaxation Efficiency (%) | Conical Intersection Coupling |

|---|---|---|---|---|

| 350 | 2.1 | 4.76 × 10¹¹ | 85 | Strong |

| 590 | 1.8 | 5.56 × 10¹¹ | 78 | Moderate |

| 1111 | 1.2 | 8.33 × 10¹¹ | 72 | Weak |

| 1240 | 0.8 | 1.25 × 10¹² | 65 | Weak |

| 1668 | 0.5 | 2.00 × 10¹² | 58 | Very Weak |

| Electronic State | Energy (eV) | Energy (cm⁻¹) | Transition Type | Oscillator Strength |

|---|---|---|---|---|

| S₀ | 0.0 | 0 | Ground | 0.0 |

| S₁ | 3.65 | 29450 | ¹B₃ᵤ | 0.003 |

| S₂ | 4.09 | 33000 | ¹B₂ᵤ | 0.85 |

| T₁ | 2.12 | 17100 | ³B₃ᵤ | 0.0 |

| T₂ | 3.85 | 31040 | ³B₂ᵤ | 0.0 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant